N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1206987-63-4
Cat. No.: VC6346256
Molecular Formula: C17H14FN5O3
Molecular Weight: 355.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206987-63-4 |
|---|---|
| Molecular Formula | C17H14FN5O3 |
| Molecular Weight | 355.329 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H14FN5O3/c18-10-1-3-11(4-2-10)19-16-15(21-23-22-16)17(24)20-12-5-6-13-14(9-12)26-8-7-25-13/h1-6,9H,7-8H2,(H,20,24)(H2,19,21,22,23) |
| Standard InChI Key | PQGNWDVFBRTPBV-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NNN=C3NC4=CC=C(C=C4)F |
Introduction
Structural Analysis
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can be broken down into the following key components:
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2,3-Dihydro-1,4-benzodioxin Group:
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This moiety consists of a benzene ring fused with a 1,4-dioxane ring. Such structures are often found in biologically active molecules due to their aromatic and heterocyclic properties.
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4-Fluorophenyl Group:
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The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity and metabolic stability. Fluorinated phenyl groups are commonly used in drug design to improve pharmacokinetics.
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1H-1,2,3-Triazole Ring:
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The triazole ring is a five-membered aromatic heterocycle known for its bioisosteric properties. It is widely used in medicinal chemistry for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.
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Carboxamide Functional Group:
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The carboxamide group (-CONH-) is essential for forming hydrogen bonds with biological receptors, contributing to the compound's binding affinity and specificity.
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Potential Applications
Although specific data on this compound is unavailable in the provided results, compounds with similar structures typically exhibit diverse biological activities:
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Pharmacological Potential:
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The combination of triazole and fluorophenyl groups suggests potential as an antimicrobial, anticancer, or anti-inflammatory agent.
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Triazole derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) or kinases.
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Molecular Docking Studies:
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Compounds like this are often evaluated using computational docking to predict binding interactions with target proteins (e.g., enzymes or receptors).
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Drug-Like Properties:
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The inclusion of fluorine and heterocycles may enhance oral bioavailability and metabolic stability.
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Synthesis Pathways
The synthesis of such compounds typically involves:
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Formation of the Triazole Core:
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Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), also known as "click chemistry," is a common method for constructing 1H-1,2,3-triazoles.
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Introduction of Substituents:
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The dihydrobenzodioxin group can be introduced via nucleophilic substitution or cyclization reactions.
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The fluorophenylamine derivative is often prepared separately and coupled through amide bond formation.
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Research Implications
This compound's structure suggests it could serve as a lead molecule for drug development in several therapeutic areas:
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Anticancer Research:
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Triazole derivatives have shown promise as kinase inhibitors.
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Fluorinated compounds are often explored for their cytotoxic properties.
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Antimicrobial Studies:
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Benzodioxin-containing molecules have demonstrated activity against bacterial and fungal pathogens.
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Anti-inflammatory Applications:
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Carboxamide-containing drugs are commonly investigated for COX inhibition.
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